4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid
Description
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is an organoboron compound with a molecular formula of C₁₅H₁₄BClNO₃ (derived from and ). It features a boronic acid group (-B(OH)₂) at the benzene ring’s para position, a chloro substituent at the meta position, and a carbamoyl group linked to a 2,4-dimethylphenyl moiety. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .
The compound is available commercially with a purity of ≥97% () and is typically stored at controlled temperatures to ensure stability.
Properties
Molecular Formula |
C15H15BClNO3 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[4-chloro-3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
MKDFTWLBLBXYKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-chlorobenzoic acid with 2,4-dimethylphenyl isocyanate to form the corresponding carbamate. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: The major product is the corresponding aryl compound without the boronic acid group.
Scientific Research Applications
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid
- CAS : 2096333-06-9
- Molecular Formula: C₁₄H₁₂BClFNO₃
- Molecular Weight : 307.51 g/mol
- Key Differences: Replaces the 2,4-dimethylphenyl group with a 4-fluorobenzylcarbamoyl moiety. Available in 250 mg to 10 g quantities ().
3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid
4-(4-Chlorophenylcarbamoyl)phenylboronic acid
- CAS : 874288-02-5
- Molecular Formula: C₁₃H₁₁BClNO₃
- Molecular Weight : 283.50 g/mol
- Key Differences : Lacks the chloro substituent on the boronic acid-bearing ring but retains a 4-chlorophenylcarbamoyl group. This structural variation could affect electronic properties in catalytic applications ().
Analogs with Trifluoromethyl or Halogen Substituents
4-Chloro-3-(trifluoromethyl)benzeneboronic acid
4-Chloro-2-(trifluoromethyl)benzeneboronic acid
- CAS : 313545-41-4
- Molecular Formula : C₇H₅BClF₃O₂
- Molecular Weight : 224.38 g/mol
- Key Differences : Trifluoromethyl group at the ortho position instead of meta. This positional isomerism may impact steric hindrance and coupling efficiency ().
Carbamoyl-Modified Boronic Acids
4-(3-Fluorophenylcarbamoyl)phenylboronic acid
- CAS : 16638-65-0
- Molecular Formula: C₁₃H₁₁BFNO₃
- Molecular Weight : 259.04 g/mol
- Key Differences: A mono-fluorinated phenylcarbamoyl group. Fluorine’s electronegativity could enhance metabolic stability in drug design contexts ().
4-(Dimethylcarbamoyl)phenylboronic acid
- CAS : 405520-68-5
- Molecular Formula: C₉H₁₂BNO₃
- Molecular Weight : 193.01 g/mol
- Key Differences : Substitutes the chloro and dimethylphenyl groups with a dimethylcarbamoyl group. Reduced molecular weight and simpler structure may improve solubility ().
Comparative Analysis Table
Biological Activity
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₄BClN₂O₂
- Molecular Weight : 292.63 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a versatile scaffold in drug design.
The biological activity of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid primarily stems from its interaction with specific biological targets, particularly in cancer therapy. Boronic acids are known to inhibit proteasome activity and influence cellular signaling pathways by modifying protein interactions.
Efficacy in Biological Assays
- Inhibition of Kinases :
-
Antiviral Activity :
- Research indicates that derivatives of benzamide can modulate the assembly of viral capsids, particularly in Hepatitis B virus (HBV) infections. This suggests that 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid may have potential as an antiviral agent by disrupting viral replication processes .
-
Cytotoxicity Studies :
- In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis in cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study 1: RET Kinase Inhibition
A study focused on the synthesis and evaluation of benzamide derivatives reported that compounds structurally related to 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid exhibited significant inhibition of RET kinase activity. The lead compound demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic use in RET-driven tumors .
Case Study 2: Antiviral Properties Against HBV
Research on benzamide derivatives revealed their ability to inhibit HBV nucleocapsid assembly by binding to the core protein. This mechanism was shown to reduce cytoplasmic HBV DNA levels significantly, suggesting that 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid could be developed as a novel antiviral agent targeting HBV .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
